molecular formula C16H23BClNO4 B13573218 tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B13573218
M. Wt: 339.6 g/mol
InChI Key: IHTZVIIFSDOJMH-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyridine ring substituted with a chlorine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Borylation Reaction: The introduction of the boron moiety is achieved through a borylation reaction. This involves the reaction of a suitable pyridine derivative with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is carried out under inert atmosphere conditions, typically at elevated temperatures.

    Chlorination: The chlorination of the pyridine ring is performed using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the desired position on the pyridine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This step yields the desired tert-butyl ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high efficiency and reproducibility. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Coupling Products: Biaryl or vinyl-aryl compounds.

    Oxidation Products: Boronic acids or borate esters.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to target and destroy cancer cells.

    Industry: The compound is employed in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the compound’s ability to undergo Suzuki-Miyaura coupling reactions allows for the formation of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    Pinacol Boronate Esters: Commonly used boronic esters with similar reactivity.

    Boronate-Containing Drugs: Boron-containing compounds used in medicinal chemistry.

Uniqueness

Tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to its combination of a boronic ester group with a chlorinated pyridine ring and a tert-butyl ester group. This unique structure imparts specific reactivity and properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C16H23BClNO4

Molecular Weight

339.6 g/mol

IUPAC Name

tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C16H23BClNO4/c1-14(2,3)21-13(20)12-10(8-9-11(18)19-12)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3

InChI Key

IHTZVIIFSDOJMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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